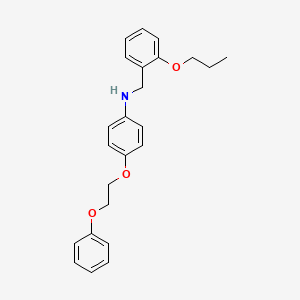
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline
描述
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of phenoxyethoxy and propoxybenzyl groups attached to the aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline typically involves a multi-step process:
Formation of 2-Phenoxyethanol: This can be achieved by the reaction of phenol with ethylene oxide under basic conditions.
Synthesis of 2-Phenoxyethoxybenzyl Chloride: The 2-phenoxyethanol is then reacted with benzyl chloride in the presence of a base to form 2-phenoxyethoxybenzyl chloride.
Preparation of 2-Propoxybenzylamine: This involves the reaction of 2-propoxybenzyl chloride with ammonia or an amine source.
Final Coupling Reaction: The 2-phenoxyethoxybenzyl chloride is then reacted with 2-propoxybenzylamine under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and safety.
化学反应分析
Types of Reactions
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
相似化合物的比较
Similar Compounds
4-(2-Methoxyethoxy)-N-(2-propoxybenzyl)aniline: Similar structure with a methoxy group instead of a phenoxy group.
4-(2-Phenoxyethoxy)-N-(2-butoxybenzyl)aniline: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline is unique due to the specific combination of phenoxyethoxy and propoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
4-(2-phenoxyethoxy)-N-[(2-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-2-16-28-24-11-7-6-8-20(24)19-25-21-12-14-23(15-13-21)27-18-17-26-22-9-4-3-5-10-22/h3-15,25H,2,16-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDRXLURUCDDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)
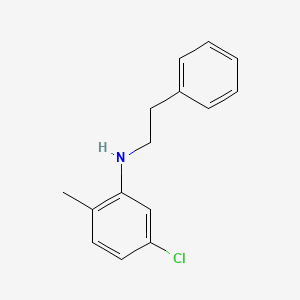
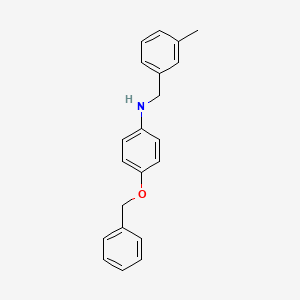
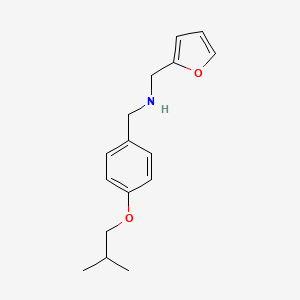
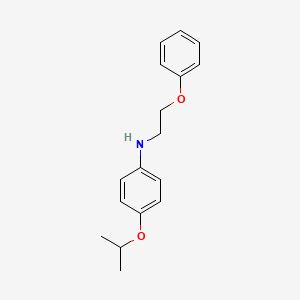
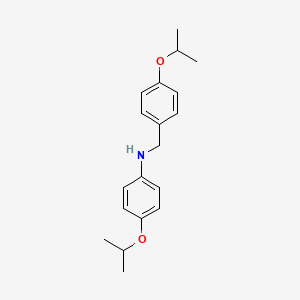
![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
![N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline](/img/structure/B1385461.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline](/img/structure/B1385463.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)

![4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385469.png)
![4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385470.png)
![N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385472.png)
